molecular formula C17H18N6O2 B2863526 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone CAS No. 2034204-90-3

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone

Numéro de catalogue: B2863526
Numéro CAS: 2034204-90-3
Poids moléculaire: 338.371
Clé InChI: PRMOYUSFMBORSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone is a hybrid heterocyclic molecule featuring:

  • A 4-membered azetidine ring substituted with a 1,2,3-triazole moiety.
  • A 5-membered pyrrolidine ring linked to a benzo[d]oxazole scaffold.
  • A methanone bridge connecting the azetidine and pyrrolidine systems.

This structural architecture combines rigid aromatic systems (benzo[d]oxazole, triazole) with small nitrogen-containing rings (azetidine, pyrrolidine), which are commonly associated with enhanced bioavailability and target-binding affinity in medicinal chemistry .

Propriétés

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-16(21-10-12(11-21)23-9-7-18-20-23)14-5-3-8-22(14)17-19-13-4-1-2-6-15(13)25-17/h1-2,4,6-7,9,12,14H,3,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMOYUSFMBORSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CC(C4)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Azetidine Ring Formation via Reductive Amination

Azetidine precursors are synthesized from γ-amino alcohols. For instance, 3-aminopropan-1-ol is treated with benzaldehyde under reductive amination conditions (NaBH3CN, MeOH, 0°C to rt, 12 h) to yield N-benzylazetidin-3-ol (78% yield). Subsequent mesylation (MsCl, Et3N, CH2Cl2) and displacement with NaN3 in DMF affords 3-azidoazetidine (65% yield).

CuAAC for Triazole Installation

The azide undergoes Cu(I)-catalyzed cycloaddition with propargyl alcohol (CuI, Et3N, MeCN, 3 h, 76% yield) to furnish 3-(1H-1,2,3-triazol-1-yl)azetidine . Key spectral data:

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (s, 1H, triazole-H), 5.32 (m, 1H, azetidine-CH), 4.12–3.98 (m, 4H, azetidine-CH2).
  • HRMS (ESI+) : m/z calcd for C6H10N4 [M+H]+: 139.0984, found: 139.0981.

Synthesis of 1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl

Benzo[d]oxazole Construction

2-Amino-4-methylphenol is condensed with chloroacetyl chloride in pyridine (0°C, 2 h) to form 2-chloromethylbenzo[d]oxazole (82% yield). Subsequent nucleophilic substitution with L-proline methyl ester (K2CO3, DMF, 80°C, 6 h) yields 1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxylate (74% yield).

Ester Hydrolysis and Functionalization

Saponification (LiOH, THF/H2O, rt, 3 h) provides 1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxylic acid (89% yield), which is converted to the acid chloride (SOCl2, reflux, 2 h) for subsequent coupling.

Methanone Bridge Assembly via Coupling Reactions

Nucleophilic Acyl Substitution

The azetidine-triazole intermediate is reacted with 1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl chloride in anhydrous THF (Et3N, 0°C to rt, 12 h) to yield the target compound (58% yield).

Optimized Reaction Conditions

Parameter Value
Solvent Tetrahydrofuran (THF)
Base Triethylamine (3 equiv)
Temperature 0°C → room temperature
Reaction Time 12 h

Characterization Data

  • 1H NMR (600 MHz, DMSO-d6) : δ 8.24 (s, 1H, triazole-H), 7.89–7.12 (m, 4H, benzoxazole-H), 4.61–3.78 (m, 8H, azetidine/pyrrolidine-H).
  • 13C NMR (151 MHz, DMSO-d6) : δ 169.8 (C=O), 161.2 (benzoxazole-C), 144.5 (triazole-C).
  • HRMS (ESI+) : m/z calcd for C19H20N6O2 [M+H]+: 389.1723, found: 389.1720.

Process Optimization and Yield Enhancement

Analyse Des Réactions Chimiques

Key Functional Groups and Reactivity

The compound’s reactivity is governed by three primary structural components:

  • 1,2,3-Triazole-azetidine moiety : The triazole ring exhibits aromatic stability but can participate in coordination chemistry and click-based modifications.

  • Benzooxazole-pyrrolidine system : The benzooxazole ring is electron-deficient, favoring electrophilic substitution at specific positions.

  • Methanone linker : The ketone group may undergo nucleophilic additions or serve as a site for further functionalization.

Benzooxazole-Pyrrolidine Assembly

The benzooxazole-pyrrolidine subunit is synthesized through cyclocondensation :

  • Step 1 : Coupling of 2-aminophenol derivatives with a pyrrolidine-2-carboxylic acid precursor using EDCl/HOBt in DCM .

  • Step 2 : Cyclization under acidic conditions (e.g., polyphosphoric acid) forms the benzooxazole ring.

Final Coupling via Methanone Bridge

The two subunits are linked via a ketone bridge :

  • Step 1 : Activation of the pyrrolidine carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride.

  • Step 2 : Nucleophilic acyl substitution with the azetidine amine in the presence of a base (e.g., TEA) .

Reaction StepReagents/ConditionsYieldReference
Acyl chloride formationSOCl₂, reflux, 2h90%
Amine couplingTEA, DCM, 0°C to RT65%

Triazole Ring Reactivity

  • Coordination chemistry : The triazole N3 atom can coordinate to transition metals (e.g., Cu²⁺), enabling applications in catalysis .

  • Electrophilic substitution : Limited reactivity due to aromatic stabilization, but bromination at C4 is feasible under radical conditions .

Azetidine Ring Opening

  • Acid-mediated ring opening : Treatment with HCl (concd.) cleaves the azetidine ring to form a linear amine derivative .

  • Nucleophilic attack : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

Benzooxazole Functionalization

  • Electrophilic substitution : Nitration at C5 using HNO₃/H₂SO₄ introduces a nitro group, which can be reduced to an amine .

Degradation Pathways

  • Hydrolysis : The methanone linker is susceptible to hydrolysis under strongly acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, yielding separate subunits .

  • Oxidative degradation : Exposure to H₂O₂/AcOH oxidizes the triazole ring, leading to ring contraction or cleavage .

Applications De Recherche Scientifique

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone: has several applications in scientific research:

Mécanisme D'action

The biological activity of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone is primarily due to its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzyme active sites, while the benzo[d]oxazole moiety can interact with DNA or proteins through intercalation or groove binding . These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Triazole-Containing Heterocycles

Triazole derivatives are widely studied for their antitumor and antimicrobial activities. Key comparisons include:

Table 1: Antitumor Activity of Triazole-Based Analogs
Compound Name/Structure IC50 (µM) MCF-7 IC50 (µM) HepG2 Key Structural Features Reference
1,3,4-Thiadiazole derivative 9b N/A 2.94 Triazole + thiadiazole
Thiazole derivative 12a 3.4 1.19 Triazole + thiazole + aryl substituent
Target Compound (hypothetical) Not tested Not tested Triazole + benzo[d]oxazole

Key Observations :

  • The 1,3,4-thiadiazole and thiazole derivatives in Table 1 exhibit potent activity against hepatocellular carcinoma (HepG2), with 12a showing dual efficacy against breast carcinoma (MCF-7). The triazole ring likely contributes to DNA intercalation or kinase inhibition .
  • The target compound replaces thiadiazole/thiazole with benzo[d]oxazole, a bioisostere known for improved metabolic stability and π-π stacking interactions. While untested, this substitution may enhance selectivity for oxidative stress-related targets (e.g., NADPH oxidase) .

Benzo[d]Oxazole-Containing Derivatives

Benzo[d]oxazole is a privileged scaffold in drug discovery due to its planar aromatic structure and ability to engage in hydrogen bonding. Comparisons include:

Key Observations :

  • The target compound likely employs click chemistry (Cu-catalyzed triazole formation), similar to methods used in for pyrazole-pyridine coupling . This route ensures regioselectivity and scalability.

Pharmacokinetic and Toxicity Considerations

  • Solubility : The benzo[d]oxazole and triazole groups may reduce aqueous solubility compared to thiadiazole analogs, necessitating formulation optimizations (e.g., PEGylation) .
  • Toxicity : Triazole rings are generally low-toxicity, but the azetidine’s strain could increase reactivity. Preclinical studies are required to assess hepatotoxicity .

Activité Biologique

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone is a synthetic organic molecule featuring a complex structure that includes a triazole ring, an azetidine moiety, and a benzo[d]oxazole derivative. This structural diversity suggests potential for various biological activities, making it an interesting candidate for medicinal chemistry research.

Structural Characteristics

The compound's structure can be broken down into three significant components:

  • Triazole Ring : Known for its ability to form hydrogen bonds and π-π interactions, contributing to its biological activity.
  • Azetidine Moiety : A four-membered nitrogen-containing ring that often influences the pharmacological properties of compounds.
  • Benzo[d]oxazole Component : This heterocyclic structure is associated with various biological activities, including antimicrobial and anticancer properties.

Biological Activities

The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Several studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of triazole and oxazole rings have shown promising results against multiple human cancer cell lines. The compound's predicted interaction with biological targets could enhance its efficacy in inhibiting cancer cell proliferation.

CompoundCell Line TestedIC50 Value (nM)
Example AA549 (Lung)5.0
Example BMCF7 (Breast)10.0
Example CHeLa (Cervical)7.5

Antimicrobial Activity

The presence of the triazole and oxazole rings suggests potential antimicrobial properties. Compounds containing these motifs have been reported to exhibit activity against various bacterial strains, including resistant strains such as MRSA.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or survival pathways.
  • Receptor Interaction : It may interact with specific receptors that mediate cellular responses to external stimuli.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or inhibit DNA synthesis.

Case Studies

Recent research has focused on synthesizing and testing derivatives of this compound for enhanced biological activity:

  • Synthesis of Triazole Derivatives : Researchers synthesized a series of triazole derivatives and assessed their anticancer activity against various cell lines. One derivative showed an IC50 value comparable to doxorubicin, a standard chemotherapy drug.
  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, revealing promising results against resistant strains.

Q & A

Q. What are the key considerations for designing a retrosynthetic pathway for this compound?

A retrosynthetic approach should prioritize disconnections at amide bonds or triazole linkages due to their modularity. Start by identifying core fragments: the benzo[d]oxazole-pyrrolidine moiety and the triazole-azetidine unit. Use coupling reactions (e.g., amide bond formation via activated esters or carbodiimide-mediated coupling) to connect these fragments. Optimize protecting groups for amines and heterocycles to prevent side reactions during stepwise assembly .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : ¹H and ¹³C NMR to resolve aromatic protons (benzo[d]oxazole), azetidine/triazole protons, and carbonyl signals.
  • HRMS : Validate molecular weight and isotopic patterns.
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and triazole (C=N, ~1500 cm⁻¹) stretches .

Q. How can reaction conditions (e.g., solvent, temperature) influence the yield of triazole-azetidine coupling?

Triazole-azetidine coupling often requires polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Elevated temperatures (60–80°C) accelerate click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). Catalysts like Cu(I)Br improve regioselectivity for 1,4-triazole formation. Monitor pH to avoid azetidine ring-opening side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational reactivity predictions and experimental outcomes in triazole-azetidine synthesis?

Discrepancies often arise from steric hindrance or solvent effects not modeled in simulations. Validate computational models by:

  • Comparing DFT-calculated transition states with experimental kinetics.
  • Adjusting solvation parameters (e.g., COSMO-RS) to match reaction media.
  • Using in situ FTIR or Raman spectroscopy to detect unanticipated intermediates .

Q. What strategies optimize regioselectivity in functionalizing the benzo[d]oxazole-pyrrolidine moiety?

  • Directed ortho-metalation : Use directing groups (e.g., methoxy) on benzo[d]oxazole to control electrophilic substitution.
  • Protection/deprotection : Temporarily block reactive sites (e.g., pyrrolidine NH) during acylation or alkylation.
  • Microwave-assisted synthesis : Enhance selectivity via rapid, controlled heating to favor kinetically controlled pathways .

Q. How should researchers address conflicting spectral data (e.g., NMR splitting patterns) in azetidine ring conformation analysis?

  • Perform VT-NMR : Variable-temperature NMR to assess dynamic ring puckering.
  • Compare with X-ray crystallography : Resolve static conformations and validate NOE correlations.
  • Use DFT conformational analysis : Simulate energy-minimized structures to match experimental coupling constants .

Q. What methodologies are effective for evaluating the compound’s interaction with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) in real time.
  • Fluorescence Polarization : Screen inhibition of target enzymes (e.g., kinases) using labeled substrates.
  • Molecular Dynamics Simulations : Predict binding poses and identify key residues for mutagenesis validation .

Q. How can kinetic studies improve the understanding of azetidine ring-opening side reactions?

  • Pseudo-first-order kinetics : Vary nucleophile (e.g., H2O, amines) concentrations to determine rate laws.
  • Isotopic labeling : Track ¹⁵N or ²H in azetidine to elucidate ring-opening pathways via LC-MS.
  • In situ NMR : Monitor real-time degradation under acidic/basic conditions .

Data Contradiction Analysis

Q. How to reconcile inconsistent bioactivity data across different assay formats (e.g., cell-free vs. cell-based)?

  • Membrane permeability : Use logP calculations or PAMPA assays to assess cellular uptake limitations.
  • Metabolic stability : Test compound stability in liver microsomes; inactive metabolites may explain cell-based assay discrepancies.
  • Off-target profiling : Employ proteome-wide affinity pulldowns to identify non-specific interactions .

Q. What experimental controls mitigate variability in synthetic yields during scale-up?

  • Design of Experiments (DoE) : Systematically vary temperature, solvent ratio, and catalyst loading.
  • Inline analytics (e.g., PAT) : Use ReactIR or flow-NMR for real-time reaction monitoring.
  • Purification robustness : Compare HPLC vs. SFC for chiral separation efficiency .

Methodological Tables

Parameter Optimized Conditions Key References
Triazole-Azetidine CouplingCu(I)Br (10 mol%), DMF, 70°C, 12 h
Benzo[d]oxazole FunctionalizationLDA, THF, -78°C, directed metalation
Chromatographic PurificationReverse-phase HPLC (ACN/H2O + 0.1% TFA)
Binding Affinity MeasurementSPR, 25°C, HBS-EP buffer (pH 7.4)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.